

Application of DPP10 Antibodies for Immunohistochemistry: Application Notes and Protocols

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Introduction to Dipeptidyl Peptidase-like Protein 10 (DPP10)

Dipeptidyl peptidase-like protein 10 (DPP10), also known as DPRP3 or DPL2, is a single-pass type II transmembrane protein belonging to the S9B serine protease family.[1][2] Unlike other members of this family, DPP10 lacks detectable protease activity due to the absence of a conserved serine residue in its catalytic domain.[2][3] Its primary function lies in its role as an auxiliary subunit for voltage-gated potassium (Kv) channels, particularly the Kv4 subfamily.[4][5] DPP10 forms a ternary complex with Kv4 α -subunits and Kv channel-interacting proteins (KChIPs), which is crucial for modulating the expression and biophysical properties of these channels.[6][7] This modulation of A-type potassium currents is vital for regulating neuronal excitability and signal propagation.[4][8]

DPP10 is predominantly expressed in the brain, with notable localization in the cerebral cortex, hippocampus, and cerebellum.[6][9] Its expression is also found in other tissues, including the pancreas, adrenal glands, and airway epithelial cells.[3] Dysregulation of DPP10 expression has been implicated in several pathological conditions, including asthma, various neurodegenerative diseases like Alzheimer's disease, and certain types of cancer, such as

colorectal and lung cancer.[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This makes DPP10 and its interactions a subject of significant interest for both basic research and therapeutic development.

Data Presentation: Quantitative and Semi-Quantitative Data

Table 1: Commercially Available DPP10 Antibodies for Immunohistochemistry

Antibody ID	Host Species	Clonality	Recommended Dilution (IHC)	Antigen Retrieval	Notes
ABIN1048507	Rabbit	Polyclonal	10 µg/mL	Proteinase K required	Reacts with Human, Horse, Cow, Dog, Monkey, Guinea Pig. [13]
A83290	Goat	Polyclonal	3.75 µg/mL	Steaming in citrate buffer (pH 6)	Reacts with Human. [14]
HPA048767	Rabbit	Polyclonal	Not specified	Heat-induced (HIER)	Validated by the Human Protein Atlas. [9]
SCBT-DPP10	Monoclonal	Not specified	Not specified	Not specified	Multiple detection methods supported. [15]

Table 2: DPP10 Expression Profile in Human Tissues (Immunohistochemistry)

Tissue	Staining Pattern	Intensity	Reference
Cerebral Cortex	Weak cytoplasmic positivity in neuronal cells	Weak	[9]
Cerebellum	Staining observed	Not specified	[14]
Bronchial Biopsies (Healthy)	Minimal staining in airway epithelium	Low	[3]
Bronchial Biopsies (Asthmatic)	Enhanced staining in airway epithelium	Moderate to Strong	[3]
Colorectal Cancer	Varied expression in tumor cells	Loss of expression associated with poor prognosis	[11][16]
Lung Cancer	Upregulated in tumor tissues	Higher expression correlates with poor prognosis	[10]
Alzheimer's Disease Brain	Robust reactivity in neurofibrillary tangles and dystrophic neurites	Strong	[12]

Note: Staining intensity is often reported semi-quantitatively (weak, moderate, strong) in the literature. For precise quantification, methods like H-score calculation or digital image analysis are recommended.[11][17]

Experimental Protocols

Immunohistochemistry (IHC) Protocol for DPP10 Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

1. Reagents and Materials:

- DPP10 primary antibody (see Table 1 for examples)
- Biotinylated secondary antibody (specific to the host of the primary antibody)
- Streptavidin-HRP or Alkaline Phosphatase conjugate
- DAB or other suitable chromogen substrate kit
- Hematoxylin counterstain
- Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Proteinase K)
- Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
- Xylene
- Ethanol (100%, 95%, 80%)
- Distilled water
- Peroxide block (e.g., 3% H₂O₂ in methanol)
- Blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS/TBS)
- Mounting medium
- Positively charged microscope slides

2. Deparaffinization and Rehydration:

- Immerse slides in two changes of xylene for 5 minutes each.
- Hydrate the sections by sequential immersion in:
 - 100% ethanol, two changes for 3 minutes each.

- 95% ethanol, two changes for 3 minutes each.
- 80% ethanol for 3 minutes.
- Rinse gently in running distilled water for 5 minutes.

3. Antigen Retrieval:

- For Heat-Induced Epitope Retrieval (HIER):
 - Immerse slides in a staining dish filled with citrate buffer (pH 6.0).
 - Heat the solution to 95-100°C in a water bath, steamer, or microwave.
 - Maintain the temperature for 20-30 minutes.
 - Allow the slides to cool in the buffer for 20 minutes at room temperature.
- For Proteolytic-Induced Epitope Retrieval (PIER):
 - Incubate sections with Proteinase K solution for a pre-determined optimal time (e.g., 10-20 minutes) at 37°C.
 - Rinse slides with PBS/TBS.

4. Staining Procedure:

- Wash slides in PBS/TBS with Tween-20 (TBST) for 5 minutes.
- Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS/TBS.
- Blocking: Apply blocking buffer to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.
- Primary Antibody: Drain the blocking buffer and apply the diluted DPP10 primary antibody. Incubate overnight at 4°C in a humidified chamber.
- Wash slides three times in PBS/TBST for 5 minutes each.

- Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
- Wash slides three times in PBS/TBST for 5 minutes each.
- Detection: Apply the Streptavidin-HRP or Alkaline Phosphatase conjugate and incubate for 30 minutes at room temperature.
- Wash slides three times in PBS/TBST for 5 minutes each.
- Chromogen Development: Apply the DAB or other chromogen substrate and incubate until the desired stain intensity develops (monitor under a microscope).
- Rinse slides with distilled water.

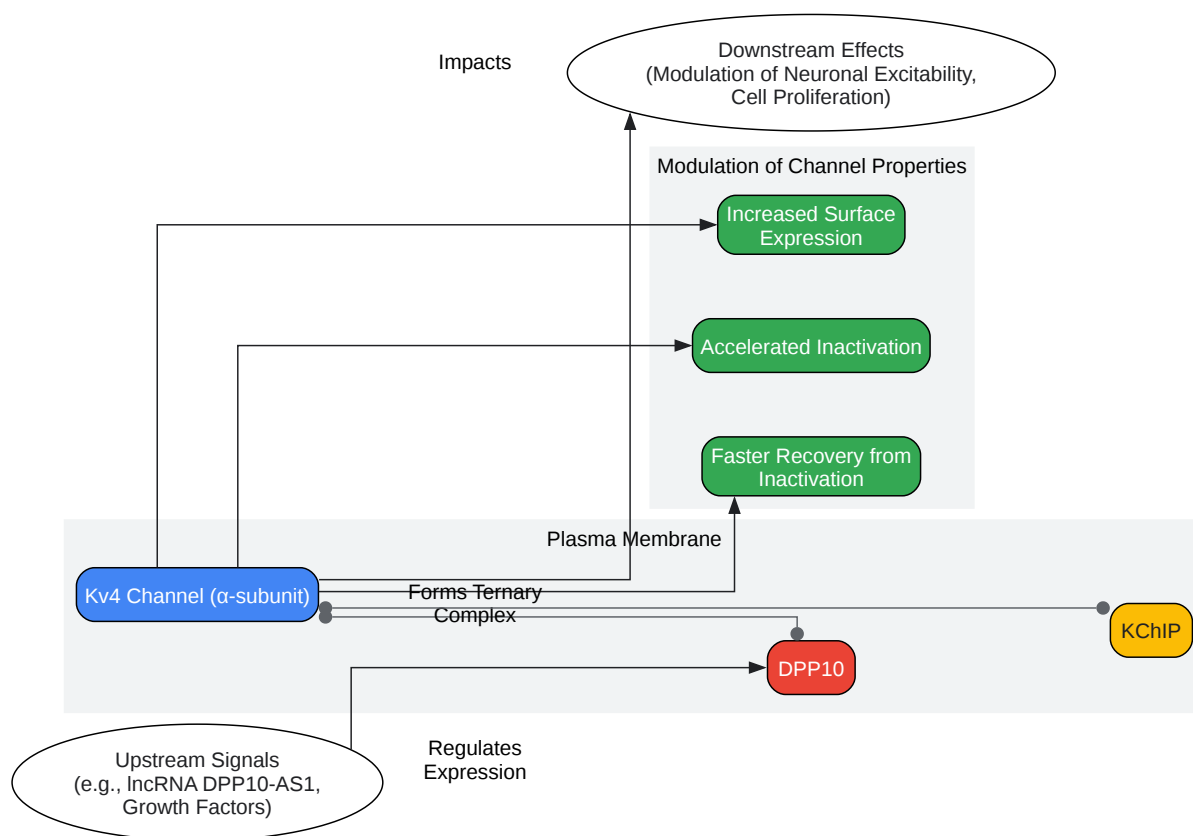
5. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate the sections through graded alcohols (80%, 95%, 100%) and clear in xylene.
- Mount the coverslip with a permanent mounting medium.

6. Interpretation of Results:

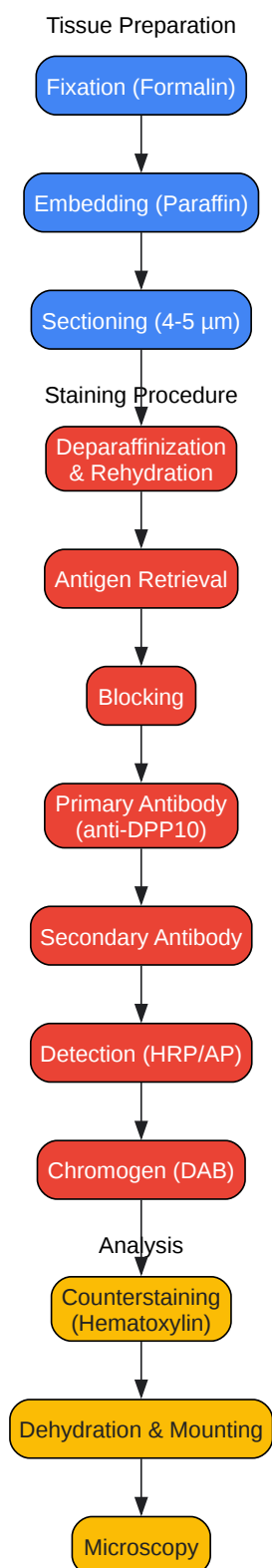
- Positive Staining: The presence of a brown (DAB) or other colored precipitate at the site of the target antigen. DPP10 staining is expected to be primarily cytoplasmic and/or membranous in positive cells.[\[9\]](#)
- Negative Control: A section processed without the primary antibody should show no specific staining.
- Positive Control: A tissue known to express DPP10 (e.g., cerebral cortex) should be included to validate the staining procedure.

Mandatory Visualizations



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Caption: DPP10 forms a ternary complex with Kv4 and KChIPs, modulating channel properties.



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Caption: Immunohistochemistry workflow for DPP10 staining in FFPE tissues.

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